molecular formula C16H15N3O3 B382806 N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide

N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide

Cat. No.: B382806
M. Wt: 297.31g/mol
InChI Key: QSEXLYLHIJPKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide typically involves the condensation of 2-oxo-1-propylindole with furan-2-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the overall reaction time and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups into the indole or furan rings, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The furan ring can also participate in these interactions, enhancing the compound’s overall biological activity .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31g/mol

IUPAC Name

N-(2-hydroxy-1-propylindol-3-yl)iminofuran-2-carboxamide

InChI

InChI=1S/C16H15N3O3/c1-2-9-19-12-7-4-3-6-11(12)14(16(19)21)17-18-15(20)13-8-5-10-22-13/h3-8,10,21H,2,9H2,1H3

InChI Key

QSEXLYLHIJPKMW-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3

Origin of Product

United States

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